N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c1-11-13(20-16(22)15-8-5-9-23-15)10-14-18(19-11)24-17(21-14)12-6-3-2-4-7-12/h2-10H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEMILSDKXMEBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)furan-2-carboxamide typically involves the cyclization of precursor molecules under specific conditions. One common method involves the intramolecular cyclization of 2-chloro-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide using reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid . This reaction yields the oxazolo[5,4-b]pyridine core, which can then be further functionalized to introduce the furan-2-carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, its anti-inflammatory activity could be attributed to the inhibition of cyclooxygenase enzymes, while its antimicrobial properties may result from disrupting bacterial cell wall synthesis .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Compound A : 6-(Furan-2-yl)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Core : Oxazolo[5,4-b]pyridine.
- Substituents :
- Position 3: Phenyl.
- Position 6: Furan-2-yl.
- Amide group: Linked to a 4-phenylthiazole.
- Key Differences: The amide substituent in Compound A is attached to a thiazole ring, whereas the target compound features a simpler furan-2-carboxamide group.
Compound B : 5-(3-((2-(1,2,4-Oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide
- Core : Furo[2,3-b]pyridine (distinct from the oxazolo[5,4-b]pyridine core).
- Substituents: Fluorophenyl, trifluoroethylamino, and oxadiazole groups.
- Key Differences: The furopyridine core lacks the oxazole ring present in the target compound, which could influence electronic properties and hydrogen-bonding capacity. Fluorinated and oxadiazole moieties in Compound B may enhance metabolic stability and target selectivity compared to non-fluorinated analogs .
Comparative Data Table
*Calculated based on structural formulas.
Implications of Structural Variations
- Methyl Group at Position 5 : The target compound’s methyl group may enhance lipophilicity and membrane permeability compared to Compound A .
- Amide Substituents : Compound A’s thiazole-linked amide could improve π-π stacking with hydrophobic protein pockets, while the target’s furan-2-carboxamide might favor hydrogen bonding with polar residues.
- Fluorinated Groups: Compound B’s trifluoroethylamino and fluorophenyl groups likely confer resistance to oxidative metabolism, a common advantage in drug design .
Notes and Limitations
- Pharmacological data for the target compound are absent in the provided evidence; further studies are needed to evaluate its bioactivity.
- Fluorinated analogs like Compound B highlight the importance of halogenation in optimizing drug-like properties .
This analysis underscores the critical role of substituent engineering in modulating the physicochemical and biological profiles of heterocyclic compounds. Future work should prioritize empirical validation of the target compound’s properties relative to its analogs.
Biological Activity
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)furan-2-carboxamide is a novel organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that combines oxazole and pyridine rings, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.
Basic Information
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2034317-11-6 |
| Molecular Formula | CHNO |
| Molecular Weight | 319.3 g/mol |
Structural Characteristics
The compound's structure is characterized by the presence of an oxazolo[5,4-b]pyridine core attached to a furan-2-carboxamide moiety. This unique combination is hypothesized to contribute to its biological activity, particularly in anticancer and antimicrobial applications.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:
- Cell Line Studies : In vitro assays demonstrated that this compound inhibited the proliferation of human cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). The IC values were reported in the micromolar range, suggesting potent anticancer activity .
- Mechanism of Action : The proposed mechanism involves the compound's ability to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators. Specifically, it appears to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity:
- Bacterial Inhibition : Studies have reported that this compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective antibacterial properties, making it a candidate for further development as an antimicrobial agent .
- Fungal Activity : Preliminary tests suggest that the compound also possesses antifungal properties against common pathogens such as Candida albicans, further expanding its potential therapeutic applications .
Recent Research Highlights
- Study on Anticancer Effects : A study published in 2023 evaluated the effects of this compound on various cancer cell lines, revealing significant cytotoxicity and potential for use in combination therapies with existing chemotherapeutics .
- Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of this compound against resistant bacterial strains. Results indicated that it could enhance the efficacy of traditional antibiotics when used in combination, suggesting a synergistic effect .
Summary of Findings
The biological activity of this compound can be summarized as follows:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
